2-deoxy-2-fluoro-alpha-D-galactopyranose

Glycosylation Inhibition N-Glycan Processing Metabolic Inhibitor Potency

2-Deoxy-2-fluoro-alpha-D-galactopyranose (dGalF, FDGal) is a synthetic D-galactose analog in which the C-2 hydroxyl group is replaced by a fluorine atom, yielding the molecular formula C₆H₁₁FO₅ and a molecular weight of 182.15 g/mol. This single-atom substitution blocks isomerization to glucose via UDP-galactose 4-epimerase, locking the molecule in the galacto-configuration pathway while retaining recognition by galactokinase and galactosyltransferases.

Molecular Formula C6H11FO5
Molecular Weight 182.15 g/mol
CAS No. 98856-44-1
Cat. No. B12786429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-deoxy-2-fluoro-alpha-D-galactopyranose
CAS98856-44-1
Molecular FormulaC6H11FO5
Molecular Weight182.15 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)F)O)O)O
InChIInChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/t2-,3-,4+,5-,6+/m1/s1
InChIKeyZCXUVYAZINUVJD-DVKNGEFBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 2-Deoxy-2-fluoro-alpha-D-galactopyranose (CAS 98856-44-1) Is a Critical Fluorinated Galactose Probe


2-Deoxy-2-fluoro-alpha-D-galactopyranose (dGalF, FDGal) is a synthetic D-galactose analog in which the C-2 hydroxyl group is replaced by a fluorine atom, yielding the molecular formula C₆H₁₁FO₅ and a molecular weight of 182.15 g/mol . This single-atom substitution blocks isomerization to glucose via UDP-galactose 4-epimerase, locking the molecule in the galacto-configuration pathway while retaining recognition by galactokinase and galactosyltransferases . The compound exists as both α- and β-anomers; the α-anomer (PDB ligand code GAF) is the biologically relevant configuration phosphorylated by galactokinase and incorporated into nucleotide sugar pathways, making it the definitive form for studies of galactose metabolism, glycosylation inhibition, and PET tracer development .

Why 2-Deoxy-2-fluoro-alpha-D-galactopyranose Cannot Be Replaced by Unmodified Galactose or Alternative Fluorinated Sugars


The C-2 fluorine substitution fundamentally alters the metabolic fate and biochemical utility of this galactose analog compared to the natural substrate D-galactose or its non-fluorinated deoxy derivative 2-deoxy-D-galactose (dGal). While dGal serves as a weak metabolic inhibitor, the fluorinated analog dGalF is metabolically trapped as its 1-phosphate and UDP-conjugates, leading to UTP depletion and potent N-glycosylation blockade that dGal cannot achieve even at 4-fold higher concentrations . In contrast to 2-deoxy-2-fluoro-D-glucose (FDG), which follows the gluco-configuration pathway, dGalF is selectively phosphorylated by galactokinase and epimerized to FDG only intracellularly via UDP-galactose 4-epimerase, enabling pathway-specific tracing that FDG cannot provide . Critically, the β-anomer is not a functional substitute: galactokinase specifically recognizes the α-anomer for phosphorylation, and the α-configuration is required for incorporation into UDP-sugar pools and glycosyltransferase inhibition .

Quantitative Differentiation Evidence for 2-Deoxy-2-fluoro-alpha-D-galactopyranose Against Closest Analogs


Complete N-Glycosylation Inhibition at 4-Fold Lower Concentration vs. Non-Fluorinated 2-Deoxy-D-galactose

In a direct head-to-head comparison using primary rat hepatocyte cultures, 2-deoxy-2-fluoro-D-galactose (dGalF) at 1 mM completely inhibited N-glycosylation of α1-antitrypsin and α1-acid glycoprotein. In contrast, the non-fluorinated analog 2-deoxy-D-galactose (dGal) at a 4-fold higher concentration of 4 mM only slightly impaired N-glycosylation . This demonstrates that fluorine substitution at the C-2 position is not merely a conservative modification but fundamentally enhances inhibitory potency, likely through metabolic trapping as UDP-2-deoxy-2-fluoro-hexoses that cannot be processed by downstream glycosyltransferases .

Glycosylation Inhibition N-Glycan Processing Metabolic Inhibitor Potency

100% Specificity for Hepatocellular Carcinoma Detection vs. 50–60% Sensitivity of 18F-FDG PET/CT

In a clinical study of 39 patients with known or suspected hepatocellular carcinoma (HCC), 18F-FDGal PET/CT demonstrated 100% specificity (7/7 patients without HCC correctly identified as negative) and correctly identified 22 of 23 HCC patients (sensitivity ~96%), comparable to contrast-enhanced CT . By comparison, 18F-FDG PET/CT—the standard glucose-based tracer—has a reported sensitivity of only 50–60% for intrahepatic HCC detection and is not included in international HCC management guidelines due to this poor performance . Furthermore, FDGal PET/CT provided conclusive findings in 12 patients where conventional imaging (CT, MRI, ultrasound) was inconclusive, directly altering diagnostic decision-making .

PET Imaging Hepatocellular Carcinoma Diagnosis Tumor-Specific Tracers

Rapid Hepatic UTP Depletion to 11% of Normal—A Metabolic Effect Absent with D-Galactose

Following administration of 2-deoxy-2-fluoro-D-galactose at a dose of 1 μmol/g body mass in rodents, hepatic UTP content was depleted to 11 ± 6% of normal values within 15 minutes. This depletion was accompanied by accumulation of dGalF-1-phosphate (5.3 ± 0.4 μmol/g liver at 30 min), UDP-dGalF (0.7 ± 0.1 μmol/g), and UDP-2-deoxy-2-fluoro-D-glucose (1.8 ± 0.1 μmol/g at 5 h) . In contrast, the natural substrate D-galactose does not cause UTP depletion because its UDP-conjugate is rapidly turned over; the fluorine substitution prevents epimerase-mediated recycling, leading to uridylate trapping . At the low doses used for PET imaging (25 nmol/g), UTP depletion is minimal, establishing a safe imaging window .

Nucleotide Metabolism UTP Depletion Hepatic Chemotherapy

Competitive Inhibition of β-1,4-Galactosyltransferase (Ki = 149 μM) via UDP-Conjugate

The UDP-conjugate of 2-deoxy-2-fluoro-D-galactose (UDP-2FGal), prepared chemoenzymatically for the first time, acts as a competitive inhibitor of β-1,4-galactosyltransferase with a Ki value of 149 μM . This inhibition supports a glycosidic cleavage transition state with sp² character at the anomeric center, making UDP-2FGal a validated mechanistic probe for retaining glycosyltransferases. In comparison, bisphosphonate inhibitors of the same enzyme show IC₅₀ values around 20 μM, while galactose-type 1-N-iminosugar inhibitors show IC₅₀ ~45 μM; UDP-2FGal operates through a distinct donor-substrate-competitive mechanism rather than acceptor-site or allosteric inhibition .

Glycosyltransferase Inhibition Mechanistic Probe Enzyme Kinetics

Radiochemical Synthesis Yield: ~4% for 18F-FDGal vs. ~80% for 18F-FDG—Driving Procurement Cost and Availability

Using identical automated synthesizer modules (Tracerlab MxFDG or FXFN), 18F-FDGal was produced from talose triflate precursor in an overall radiochemical yield of only ~4%, compared to ~80% for 18F-FDG from mannose triflate . The fluorination step yield was 10% for talose triflate versus 82% for mannose triflate. Computational analysis attributed this difference to steric hindrance (C-2 triflate to C-4 acetyl distance: 2.85 Å in talose vs. 4.68 Å in mannose precursor) and higher dipole moment of the FDGal intermediate (5.58 Debye vs. 2.52 Debye for FDG intermediate), which reduces solid-phase extraction trapping efficiency .

Radiopharmaceutical Production Synthesis Feasibility Supply Chain Constraints

Crystal Structure Confirms Specific α-Anomer Binding in Galactokinase Active Site

The 1.44 Å crystal structure of galactokinase from Bifidobacterium infantis (PDB: 6TEQ) in complex with 2-deoxy-2-fluoro-α-D-galactopyranose confirms that the enzyme specifically binds the α-anomer in its active site . The fluorine substituent at C-2 is accommodated without disrupting the chair conformation (⁴C₁) of the pyranose ring, and the α-configuration at the anomeric carbon (C-1) positions the hydroxyl group for phosphorylation . In contrast, the β-anomer (PDB ligand code 2FG) would present the C-1 hydroxyl in the equatorial orientation, incompatible with the kinase active-site geometry established for α-D-galactose recognition . This structural evidence makes clear that procurement of the β-anomer would not yield a functionally equivalent probe.

Structural Biology Enzyme-Substrate Recognition Anomeric Specificity

Procurement-Driven Application Scenarios for 2-Deoxy-2-fluoro-alpha-D-galactopyranose


Hepatocellular Carcinoma PET/CT Imaging with FDGal as a Superior Tracer to FDG

Clinical nuclear medicine departments seeking to improve detection of hepatocellular carcinoma, particularly intrahepatic lesions, should preferentially procure 18F-FDGal over standard 18F-FDG. As demonstrated by Sørensen et al. (2011), FDGal PET/CT achieved 100% specificity and ~96% sensitivity for HCC detection, whereas FDG sensitivity for intrahepatic HCC is only 50–60% . The higher per-dose cost driven by the ~4% radiochemical synthesis yield (compared to ~80% for FDG) is offset by the elimination of inconclusive scans that require follow-up CT, MRI, or biopsy, particularly in the 12 of 39 patients where FDGal was conclusive when conventional imaging was not .

Complete and Selective N-Glycosylation Blockade for Glycobiology Research

Investigators requiring complete inhibition of N-linked glycosylation in hepatocyte or monocyte models should use 2-deoxy-2-fluoro-D-galactose (dGalF) rather than the non-fluorinated analog 2-deoxy-D-galactose (dGal). At 1 mM, dGalF completely inhibits N-glycosylation of α1-antitrypsin and α1-acid glycoprotein, whereas dGal at 4 mM achieves only slight impairment . This ≥4-fold potency advantage enables robust glycosylation blockade without the confounding cellular stress of high-concentration analog exposure. The effect is independent of UTP depletion and is mediated by metabolites dGalF-1-P and UDP-dGalF .

Galactosyltransferase Mechanistic Studies Using UDP-2FGal as a Transition-State Analog

Structural biologists and enzymologists studying retaining galactosyltransferases should procure the UDP-conjugate of 2-deoxy-2-fluoro-α-D-galactose as a defined competitive inhibitor (Ki = 149 μM against β-1,4-GalT) that stabilizes the oxocarbenium-ion-like transition state . Unlike bisphosphonate or iminosugar inhibitors that target alternative sites, UDP-2FGal occupies the donor sugar-nucleotide binding pocket, enabling co-crystallization with acceptor analogs as demonstrated in the LgtC galactosyltransferase structure . Procurement of the α-anomer is essential because the UDP-conjugate retains the α-configuration required for glycosyltransferase recognition .

Chemotherapeutic UTP Depletion Strategy Targeting Galactose-Metabolizing Tumors

Oncology researchers investigating nucleotide-depletion strategies for galactose-metabolizing tumors (e.g., hepatocellular carcinoma) should utilize dGalF for its rapid and profound UTP-depleting action that is absent with D-galactose. At 1 μmol/g, dGalF depletes hepatic UTP to 11 ± 6% of normal within 15 minutes, with concomitant accumulation of dGalF-1-P and UDP-2-deoxy-2-fluoro-hexoses . The dose-dependent nature of this effect—minimal UTP depletion at imaging doses (25 nmol/g) versus near-complete depletion at therapeutic doses—provides a controllable therapeutic window not achievable with any non-fluorinated galactose analog .

Quote Request

Request a Quote for 2-deoxy-2-fluoro-alpha-D-galactopyranose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.